

Unraveling the Molecular Weight of Methyl acetate-PEG1-methyl acetate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl acetate-PEG1-methyl	
	acetate	
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For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This in-depth technical guide provides a comprehensive analysis of the molecular weight of "Methyl acetate-PEG1-methyl acetate," a polyethylene glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

"Methyl acetate-PEG1-methyl acetate" is a bifunctional molecule designed to serve as a spacer in PROTACs. This guide establishes the definitive molecular weight of this compound through a detailed analysis of its constituent parts and its overall chemical structure. All quantitative data is presented in clear, tabular format, and a hypothetical experimental protocol for molecular weight verification is provided. Furthermore, logical and structural diagrams are included to visually represent the concepts discussed.

Molecular Weight Determination

The molecular weight of "Methyl acetate-PEG1-methyl acetate" is determined by the sum of the atomic weights of its constituent atoms, as dictated by its chemical formula, $C_8H_{14}O_5$. Based on this formula, the calculated molecular weight is 206.19 g/mol .

To understand the basis of this molecular weight, we can deconstruct the molecule into its fundamental building blocks: a central ethylene glycol (PEG1) core and two flanking



methoxyacetyl groups.

The formation of "Methyl acetate-PEG1-methyl acetate" can be conceptualized as the esterification of ethylene glycol with two molecules of methoxyacetic acid. In this reaction, two molecules of water are eliminated.

Component	Chemical Formula	Molecular Weight (g/mol)
Methyl Acetate	C ₃ H ₆ O ₂	74.08[1]
Ethylene Glycol (PEG1)	C2H6O2	62.07[2]
Methyl acetate-PEG1-methyl acetate	C8H14O5	206.19

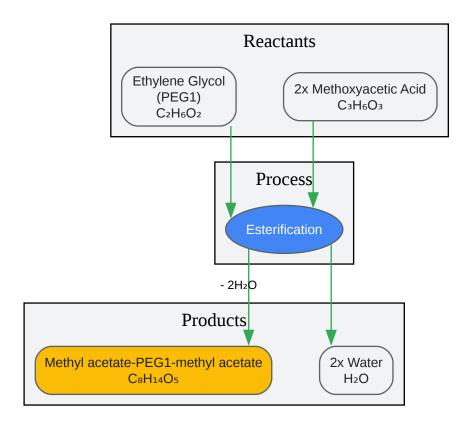
Note: The molecular weights of the individual components are provided for foundational understanding. The final molecular weight of the assembled linker is not a simple sum of these parts due to the loss of atoms during chemical synthesis.

Chemical Structure and Synthesis Pathway

The definitive chemical structure of "**Methyl acetate-PEG1-methyl acetate**" is crucial for an accurate molecular weight calculation. The molecule consists of a central ethylene glycol unit whose hydroxyl groups have been esterified by two methoxyacetic acid molecules.

A logical representation of the synthesis can be visualized as follows:





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Caption: Synthesis pathway of **Methyl acetate-PEG1-methyl acetate**.

The systematic IUPAC name for this structure is 1,2-bis(2-methoxyacetoxy)ethane.

Experimental Protocol for Molecular Weight Verification

To empirically verify the molecular weight of "Methyl acetate-PEG1-methyl acetate," a standard analytical technique such as Mass Spectrometry (MS) would be employed.

Objective: To determine the experimental molecular weight of "Methyl acetate-PEG1-methyl acetate" and confirm its chemical identity.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

• Sample Preparation:



- Dissolve a small quantity (approximately 1 mg) of "Methyl acetate-PEG1-methyl acetate"
 in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
- \circ Further dilute the stock solution to a working concentration of approximately 10 μ g/mL using the same solvent.

Instrumentation:

- Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Calibrate the instrument using a standard calibration mixture to ensure mass accuracy.

· Data Acquisition:

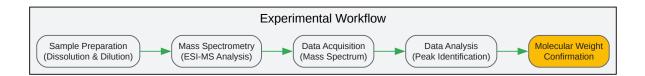
- Infuse the sample solution into the ESI source at a constant flow rate (e.g., $5 \mu L/min$).
- Acquire mass spectra in the positive ion mode over a suitable mass-to-charge (m/z) range (e.g., m/z 100-500).
- The molecule is expected to be observed as its protonated form [M+H]⁺ or as an adduct with other cations present in the solvent (e.g., [M+Na]⁺).

Data Analysis:

- Process the acquired mass spectra to identify the peak corresponding to the analyte.
- For the protonated molecule [M+H]+, the expected m/z would be approximately 207.19.
- For the sodium adduct [M+Na]+, the expected m/z would be approximately 229.17.
- Compare the experimentally determined mass to the theoretical mass calculated from the chemical formula (C₈H₁₄O₅) to confirm the molecular weight.

The following diagram illustrates the general workflow for this experimental verification:





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Caption: ESI-MS workflow for molecular weight verification.

Conclusion

The molecular weight of "Methyl acetate-PEG1-methyl acetate" has been definitively established as 206.19 g/mol based on its chemical formula C₈H₁₄O₅. This value is critical for researchers working with this PROTAC linker, ensuring accuracy in experimental design, stoichiometric calculations, and data interpretation. The provided conceptual synthesis pathway and experimental protocol offer a comprehensive framework for understanding and verifying the molecular properties of this important chemical tool.

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